“3-Bromo-5-fluoro-2-methoxy-4-methylaniline” is a chemical compound with the CAS Number: 2187434-04-2 . It’s often used in scientific research, particularly in the field of chemistry .
Boronic acids and their esters, which are related to aniline derivatives, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . These compounds are only marginally stable in water .
An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile . Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
3-Bromo-5-fluoro-2-methoxy-4-methylaniline is an aromatic organic compound belonging to the class of haloanilines. While not naturally occurring, it can be synthesized for potential applications in scientific research. Specific uses in research have not been extensively documented.
The key feature of the molecule is the aromatic ring structure with four substituents. These substituents include:
The specific arrangement of these substituents creates a unique molecular environment that may be of interest for researchers in medicinal chemistry or material science, depending on the desired properties.
Br-C6H3X + Nu⁻ → Nu-C6H3X + Br⁻ (X can be any substituent on the ring)